molecular formula C11H18FNO4 B2790396 N-t-BOC-cis-4-Fluoro-L-beta-Homoproline CAS No. 441716-22-9

N-t-BOC-cis-4-Fluoro-L-beta-Homoproline

Cat. No.: B2790396
CAS No.: 441716-22-9
M. Wt: 247.266
InChI Key: GASMYJSLVLZJBR-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-t-BOC-cis-4-Fluoro-L-beta-Homoproline is a fluorinated proline derivative with the molecular formula C11H18FNO4 and a molecular weight of 247.26 g/mol . This compound is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N-t-BOC-cis-4-Fluoro-L-beta-Homoproline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-t-BOC-cis-4-Fluoro-L-beta-Homoproline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-t-BOC-cis-4-Fluoro-L-beta-Homoproline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in modifying biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-t-BOC-cis-4-Fluoro-L-beta-Homoproline involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying biochemical processes .

Properties

IUPAC Name

2-[(2R,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-8(13)5-9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASMYJSLVLZJBR-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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